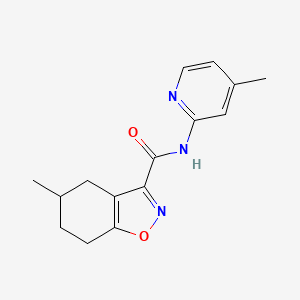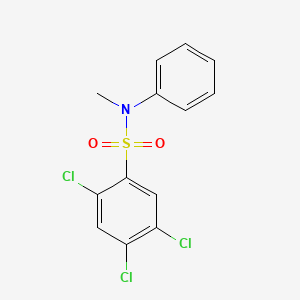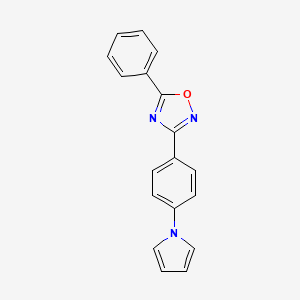![molecular formula C21H15F3N4O2 B4617925 N~4~-[4-Oxo-2-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3(2H)-quinazolinyl]isonicotinamide](/img/structure/B4617925.png)
N~4~-[4-Oxo-2-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3(2H)-quinazolinyl]isonicotinamide
Vue d'ensemble
Description
N~4~-[4-Oxo-2-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3(2H)-quinazolinyl]isonicotinamide is a complex organic compound characterized by its unique quinazolinone structure and the presence of a trifluoromethyl group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Applications De Recherche Scientifique
N~4~-[4-Oxo-2-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3(2H)-quinazolinyl]isonicotinamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Méthodes De Préparation
The synthesis of N4-[4-Oxo-2-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3(2H)-quinazolinyl]isonicotinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with isocyanates or carbodiimides.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling with isonicotinamide: The final step involves coupling the quinazolinone derivative with isonicotinamide under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
N~4~-[4-Oxo-2-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3(2H)-quinazolinyl]isonicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, often using nucleophiles like amines or thiols, leading to the formation of substituted quinazolinone derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes. Major products formed from these reactions include various substituted quinazolinone derivatives with potential biological activities.
Mécanisme D'action
The mechanism of action of N4-[4-Oxo-2-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3(2H)-quinazolinyl]isonicotinamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit kinases involved in cell signaling pathways, resulting in the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
N~4~-[4-Oxo-2-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3(2H)-quinazolinyl]isonicotinamide can be compared with other similar compounds, such as:
Quinazolinone derivatives: These compounds share the quinazolinone core structure and exhibit similar biological activities, but may differ in their substituents and overall potency.
Trifluoromethylated compounds: These compounds contain the trifluoromethyl group, which imparts unique chemical and biological properties, such as increased lipophilicity and metabolic stability.
The uniqueness of N4-[4-Oxo-2-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3(2H)-quinazolinyl]isonicotinamide lies in its specific combination of the quinazolinone core and the trifluoromethyl group, which together contribute to its distinct chemical and biological properties.
Propriétés
IUPAC Name |
N-[4-oxo-2-[2-(trifluoromethyl)phenyl]-1,2-dihydroquinazolin-3-yl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N4O2/c22-21(23,24)16-7-3-1-5-14(16)18-26-17-8-4-2-6-15(17)20(30)28(18)27-19(29)13-9-11-25-12-10-13/h1-12,18,26H,(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIPJKQRWNIEPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2NC3=CC=CC=C3C(=O)N2NC(=O)C4=CC=NC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[5-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}thio)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B4617858.png)

![N-benzyl-2-{[5-(5-bromo-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4617876.png)
![N-[3-(N-{[2-(4-ethoxyphenyl)-6-methyl-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B4617878.png)

![1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-phenoxybutan-1-one](/img/structure/B4617884.png)
![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide](/img/structure/B4617887.png)
![methyl 3-bromo-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4617904.png)



![N-(2-bromophenyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B4617934.png)
